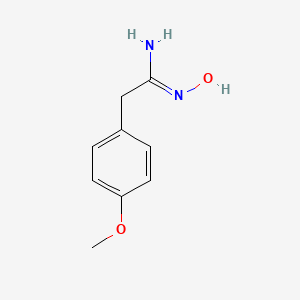

n'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

Descripción general

Descripción

(1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide is an organic compound characterized by the presence of a hydroxy group, a methoxyphenyl group, and an ethanimidamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired ethanimidamide compound. The reaction conditions often include the use of acidic catalysts such as sulfuric acid or polyphosphoric acid to facilitate the rearrangement.

Industrial Production Methods

Industrial production of (1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

(1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidamide moiety can be reduced to form primary amines.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 2-(4-methoxyphenyl)ethanamine.

Substitution: Formation of various substituted methoxyphenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide is being explored for its potential therapeutic applications. Initial studies suggest that it may exhibit:

- Anti-inflammatory Properties : The compound shows promise in inhibiting pro-inflammatory enzymes, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, particularly breast cancer cells, through mechanisms involving caspase activation.

Research has identified several biological activities associated with this compound:

- Antimicrobial Effects : Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Neuroprotective Effects : Some research indicates that this compound may protect neuronal cells from oxidative damage, highlighting its possible role in neurodegenerative disease therapies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Study :

- A study assessed the compound's effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, suggesting potential as an antimicrobial agent.

-

Cytotoxicity Assay :

- In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells. This suggests a mechanism that may involve the activation of caspases.

-

Neuroprotection Research :

- Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death compared to untreated controls. This highlights its potential neuroprotective properties.

Mecanismo De Acción

The mechanism of action of (1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparación Con Compuestos Similares

Similar Compounds

- (1Z)-1-(4-Methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)ethanimine

- 4-Methoxyamphetamine

- 5-(4-Methoxyphenyl)-1H-indoles

Uniqueness

(1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Actividad Biológica

n'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide, a compound with the molecular formula CHNO and a molecular weight of 180.2 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound includes a hydroxy group, a methoxyphenyl group, and an imidamide moiety. These functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with active site residues of enzymes or receptors, potentially altering their activity.

- Hydrophobic Interactions : The methoxyphenyl group can engage in hydrophobic interactions within protein structures, influencing conformational changes that affect biological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In cellular models, it has shown the ability to inhibit pro-inflammatory cytokine production, which is crucial for managing conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines, including ovarian and breast cancer cells. The mechanism involves disrupting mitochondrial function and activating caspase pathways .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 μg/mL. |

| Study 2 | Showed significant inhibition of TNF-α production in LPS-stimulated RAW 264.7 macrophages (IC = 25 μM). |

| Study 3 | Induced apoptosis in A2780 ovarian cancer cells with an IC value of 13.7 μM. |

Detailed Research Insights

- Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various compounds, this compound was found to inhibit the growth of multidrug-resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .

- Anti-inflammatory Mechanisms : The anti-inflammatory effects were evaluated using RAW 264.7 macrophages treated with lipopolysaccharide (LPS). The compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a modulatory role in inflammatory pathways.

- Cancer Cell Studies : In vitro assays on different cancer cell lines revealed that this compound could effectively reduce cell viability through apoptosis induction mechanisms involving caspase activation and mitochondrial disruption .

Propiedades

IUPAC Name |

N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIACLRIKXICINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989764 | |

| Record name | N-Hydroxy(4-methoxyphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-38-4 | |

| Record name | N-Hydroxy(4-methoxyphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.